1-[4-[2-(3-methylanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-[2-(3-methylanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid is a complex organic compound that features a pyrrolidine ring, an aniline derivative, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-[2-(3-methylanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid typically involves multiple steps:
Formation of the Aniline Derivative: The starting material, 3-methylaniline, undergoes a nucleophilic substitution reaction to introduce the oxoethoxy group.
Pyrrolidine Ring Formation: The intermediate product is then reacted with maleic anhydride to form the pyrrolidine ring through a cyclization reaction.
Final Coupling: The resulting compound is coupled with a carboxylic acid derivative under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as the use of catalysts to increase yield and reduce reaction time. Common industrial methods include:
Catalytic Hydrogenation: To reduce any nitro groups to amines.
High-Pressure Reactions: To facilitate the cyclization process.
Purification Techniques: Such as recrystallization and chromatography to obtain a pure product.
Chemical Reactions Analysis
Types of Reactions
1-[4-[2-(3-methylanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The aniline group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Palladium on carbon for hydrogenation reactions.
Major Products
Oxidation Products: Nitroso or nitro derivatives.
Reduction Products: Alcohols or amines.
Substitution Products: Various substituted aromatic compounds.
Scientific Research Applications
1-[4-[2-(3-methylanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: As a potential drug candidate due to its unique structural properties.
Biological Studies: To study its effects on various biological pathways and its potential as a therapeutic agent.
Industrial Applications: In the synthesis of other complex organic molecules and as a building block for more advanced compounds.
Mechanism of Action
The mechanism of action of 1-[4-[2-(3-methylanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes or receptors in biological systems.
Pathways Involved: It can modulate biochemical pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine Derivatives: Such as pyrrolidine-2-one and pyrrolidine-2,5-diones.
Aniline Derivatives: Such as 3-methylaniline and its substituted derivatives.
Uniqueness
1-[4-[2-(3-methylanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid is unique due to its combination of a pyrrolidine ring and an aniline derivative, which imparts distinct chemical and biological properties.
This article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C20H20N2O5 |
---|---|
Molecular Weight |
368.4 g/mol |
IUPAC Name |
1-[4-[2-(3-methylanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C20H20N2O5/c1-13-3-2-4-15(9-13)21-18(23)12-27-17-7-5-16(6-8-17)22-11-14(20(25)26)10-19(22)24/h2-9,14H,10-12H2,1H3,(H,21,23)(H,25,26) |
InChI Key |
SPDAFRTXUUHVND-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)COC2=CC=C(C=C2)N3CC(CC3=O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.